
N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide, also known as FLAP inhibitor, is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in treating various inflammatory diseases such as asthma, arthritis, and atherosclerosis. In
Scientific Research Applications
Neuropharmacology Research
Role of Orexin-1 Receptor Mechanisms : A study investigated the effects of various orexin receptor antagonists, including compounds similar to "N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide," on compulsive food consumption. These compounds were evaluated in a binge eating model in rats, suggesting potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Cancer Therapy Research
Anti-Proliferative Curcumin Mimics : Research focused on synthesizing curcumin mimics, including compounds structurally related to "N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide," demonstrated high anti-proliferative properties against cancer cells. These compounds showed promising inhibitory properties against human DNA topoisomerase IIα, indicating potential applications in cancer therapy (Fawzy et al., 2019).
Material Science
Corrosion Inhibition : A study investigated the electrochemical corrosion behavior of a compound similar to "N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide" as a corrosion inhibitor for soft-cast steel in an acidic environment. The compound exhibited high inhibition efficiency, suggesting applications in protecting metals from corrosion (Rajendraprasad et al., 2020).
properties
IUPAC Name |
1-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c18-12-2-1-3-14(8-12)22-10-13(9-15(22)23)20-17(25)21-6-4-11(5-7-21)16(19)24/h1-3,8,11,13H,4-7,9-10H2,(H2,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOYKTFRLIEXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


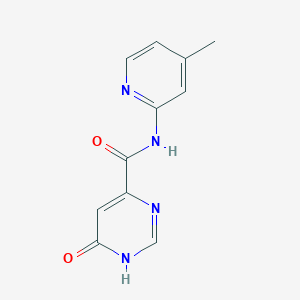
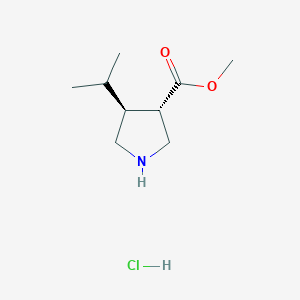


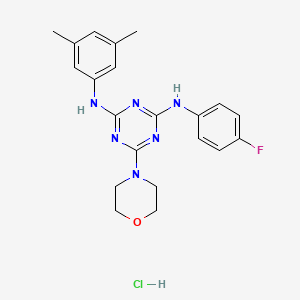

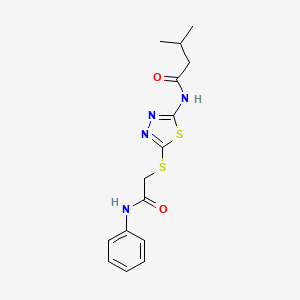
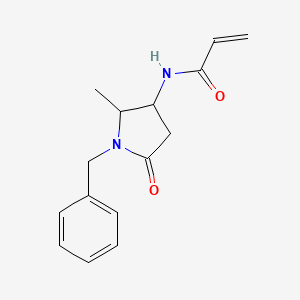


![N-[3-(diethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2744212.png)
![7-Chloro-2-(pyridin-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2744214.png)
![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]propanamide](/img/structure/B2744215.png)